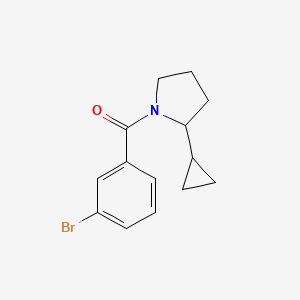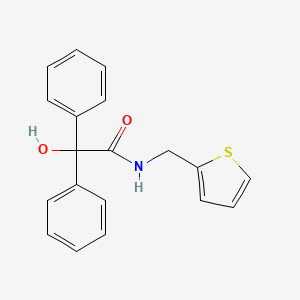![molecular formula C17H22FN3O3 B6639355 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid, also known as FBP, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. FBP is a derivative of bezafibrate, which is a widely used drug for treating lipid disorders. FBP has been shown to have unique properties which make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid is not fully understood. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to activate PPARα and PPARγ, which are involved in regulating lipid metabolism and inflammation. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to have anti-inflammatory and anti-cancer effects through its regulation of gene expression.
Biochemical and Physiological Effects:
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to have a number of biochemical and physiological effects. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to decrease lipid levels in the blood and liver. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has also been shown to decrease inflammation and oxidative stress. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to increase insulin sensitivity and glucose uptake in cells. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to have neuroprotective effects and has been shown to protect cells from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has a number of advantages for use in lab experiments. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid is a synthetic compound that can be easily synthesized and purified. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been extensively studied and its properties are well-characterized. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to have unique properties which make it a promising candidate for use in scientific research. However, there are also limitations to the use of 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid in lab experiments. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid is a synthetic compound that may have limited relevance to natural systems. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid may also have off-target effects which may complicate interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and further research is needed to fully understand the mechanisms underlying these effects. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity, and further research is needed to determine its efficacy in these applications. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. In addition, further research is needed to determine the safety and toxicity of 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid in vivo.
Méthodes De Synthèse
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-fluoro-1H-benzimidazole with 3-bromopropionyl chloride to produce 3-(4-fluoro-1H-benzimidazol-2-yl)propanoyl chloride. The second step involves the reaction of 3-(4-fluoro-1H-benzimidazol-2-yl)propanoyl chloride with heptanoic acid to produce 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid. The synthesis method of 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been extensively studied for its potential applications in various scientific fields. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Propriétés
IUPAC Name |
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-12-6-5-7-13-17(12)21-14(20-13)9-10-15(22)19-11-4-2-1-3-8-16(23)24/h5-7H,1-4,8-11H2,(H,19,22)(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKHORTHHDEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CCC(=O)NCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)


![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)
